molecular formula C19H14ClNO5S B2822762 2-Benzoyl-5-methoxyphenyl 6-chloropyridine-3-sulfonate CAS No. 1111564-18-1

2-Benzoyl-5-methoxyphenyl 6-chloropyridine-3-sulfonate

Cat. No. B2822762
M. Wt: 403.83
InChI Key: AFEOAPBWRSBMHY-UHFFFAOYSA-N
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Description

2-Benzoyl-5-methoxyphenyl 6-chloropyridine-3-sulfonate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a sulfonated pyridine derivative that has been synthesized using various methods.

Mechanism Of Action

The mechanism of action of 2-Benzoyl-5-methoxyphenyl 6-chloropyridine-3-sulfonate is not well understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or proteins involved in various cellular processes. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.

Biochemical And Physiological Effects

2-Benzoyl-5-methoxyphenyl 6-chloropyridine-3-sulfonate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and reduce the production of inflammatory mediators. In vivo studies have shown that it can reduce inflammation and pain in animal models of arthritis. However, further studies are needed to determine its safety and efficacy in humans.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Benzoyl-5-methoxyphenyl 6-chloropyridine-3-sulfonate in lab experiments include its high purity, stability, and ease of synthesis. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 2-Benzoyl-5-methoxyphenyl 6-chloropyridine-3-sulfonate. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer and inflammation. Another direction is to explore its applications in material science for the synthesis of new organic materials. Additionally, further studies are needed to elucidate its mechanism of action and to determine its safety and efficacy in humans.
Conclusion
In conclusion, 2-Benzoyl-5-methoxyphenyl 6-chloropyridine-3-sulfonate is a chemical compound that has potential applications in various fields. Its synthesis method has been optimized to obtain high yields of the compound. It has been studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent. Its mechanism of action is not well understood, but it may act by inhibiting the activity of certain enzymes or proteins. It has various biochemical and physiological effects, but further studies are needed to determine its safety and efficacy in humans. Its advantages in lab experiments include its high purity, stability, and ease of synthesis, while its limitations include its low solubility in water and potential toxicity at high concentrations. There are several future directions for the study of 2-Benzoyl-5-methoxyphenyl 6-chloropyridine-3-sulfonate, including its potential as a therapeutic agent and applications in material science.

Synthesis Methods

The synthesis of 2-Benzoyl-5-methoxyphenyl 6-chloropyridine-3-sulfonate has been achieved using different methods. One such method involves the reaction of 2-benzoyl-5-methoxyaniline with 6-chloropyridine-3-sulfonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 2-benzoyl-5-methoxyphenyl isocyanate with 6-chloropyridine-3-sulfonic acid in the presence of a base such as sodium hydroxide. These methods have been optimized to obtain high yields of the compound.

Scientific Research Applications

2-Benzoyl-5-methoxyphenyl 6-chloropyridine-3-sulfonate has been studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, it has been investigated for its anticancer, anti-inflammatory, and antimicrobial properties. In material science, it has been used as a building block for the synthesis of various organic materials. In analytical chemistry, it has been used as a reagent for the detection of metal ions in aqueous solutions.

properties

IUPAC Name

(2-benzoyl-5-methoxyphenyl) 6-chloropyridine-3-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO5S/c1-25-14-7-9-16(19(22)13-5-3-2-4-6-13)17(11-14)26-27(23,24)15-8-10-18(20)21-12-15/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEOAPBWRSBMHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)OS(=O)(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzoyl-5-methoxyphenyl 6-chloropyridine-3-sulfonate

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